molecular formula C17H23N5O B11229154 1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole

1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole

Cat. No.: B11229154
M. Wt: 313.4 g/mol
InChI Key: WKCWLSQDUQZEHW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-methoxyphenyl hydrazine: This can be synthesized from 4-methoxyaniline through diazotization followed by reduction.

    Formation of the cyclopentyl-pyrrolidine intermediate: This involves the reaction of cyclopentanone with pyrrolidine under acidic conditions to form the corresponding imine, which is then reduced to the amine.

    Tetrazole ring formation: The final step involves the reaction of the hydrazine intermediate with sodium azide and a suitable electrophile to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl or 4-formylphenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclopentyl]-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound has a similar structure but lacks the tetrazole ring, which may result in different biological activities.

    1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole

InChI

InChI=1S/C17H23N5O/c1-23-15-8-6-14(7-9-15)22-16(18-19-20-22)17(10-2-3-11-17)21-12-4-5-13-21/h6-9H,2-5,10-13H2,1H3

InChI Key

WKCWLSQDUQZEHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)N4CCCC4

Origin of Product

United States

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